

# Amg-208 solubility in DMSO for experiments

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## Compound of Interest

Compound Name: Amg-208

Cat. No.: B1684691

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## Application Notes and Protocols: AMG-208

For Researchers, Scientists, and Drug Development Professionals

### Introduction

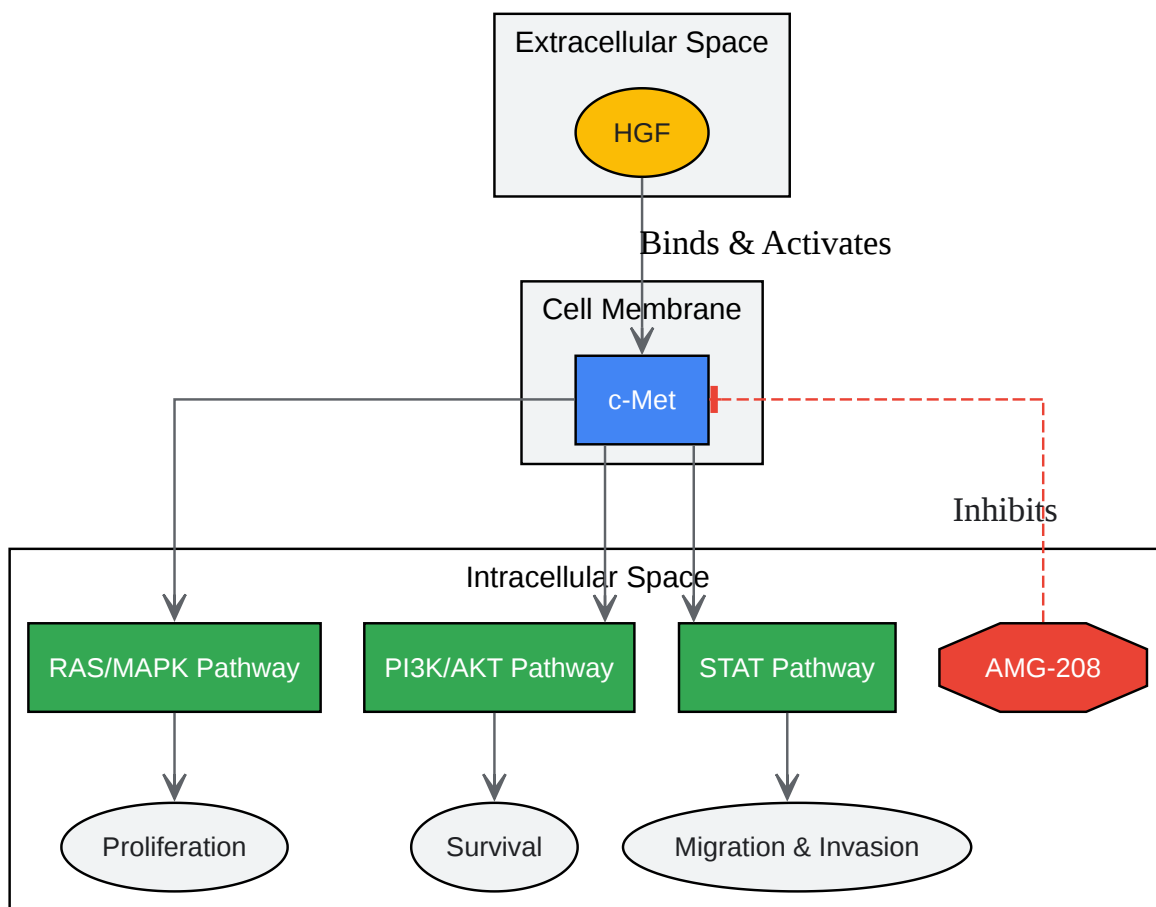
**AMG-208** is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] c-Met and its ligand, hepatocyte growth factor (HGF), play crucial roles in various cellular processes, including proliferation, motility, migration, and invasion.[4][5] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous human cancers, making it a key target for therapeutic intervention.[4][6][7] **AMG-208** has demonstrated antineoplastic activity and has been evaluated in clinical trials for the treatment of advanced solid tumors.[1][8][9] These notes provide detailed protocols for the solubilization and application of **AMG-208** in experimental settings.

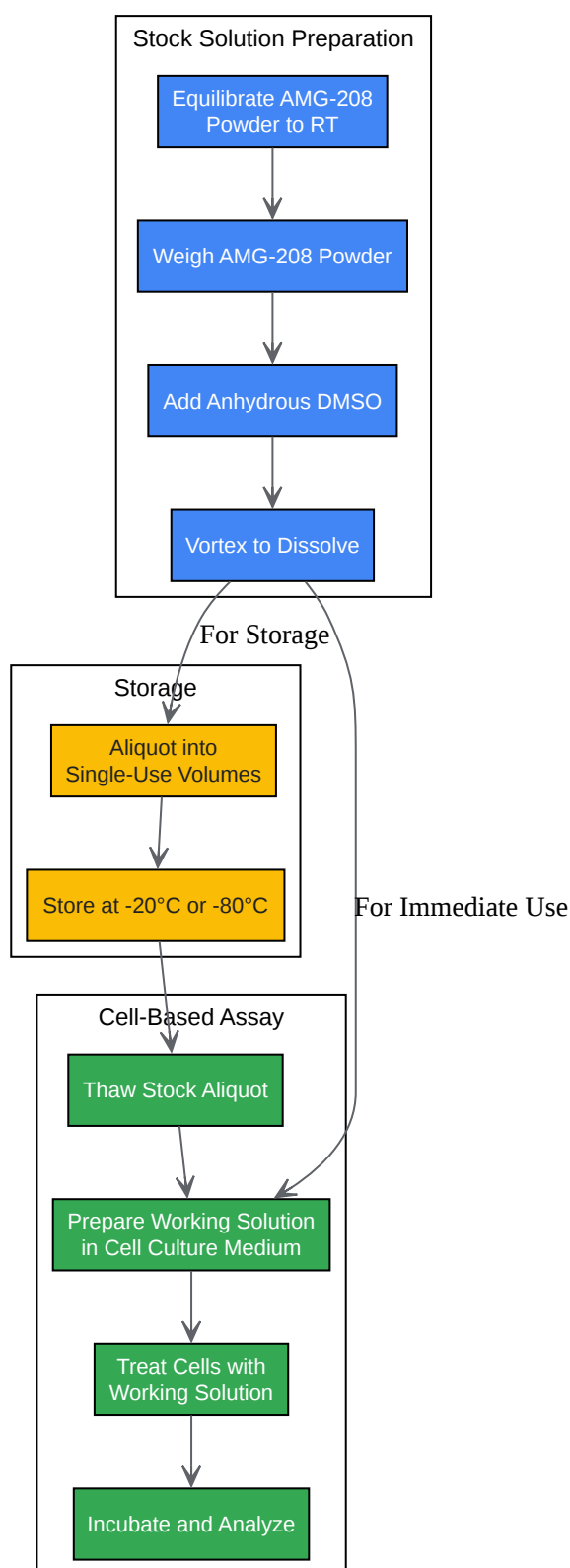
### Mechanism of Action

**AMG-208** functions as a selective inhibitor of both c-Met and RON (Recepteur d'Origine Nantais) kinases.[3][10] It inhibits the tyrosine kinase activity of c-Met, thereby blocking both ligand-dependent and ligand-independent activation of the receptor.[1] This inhibition prevents the downstream activation of multiple signaling cascades that are crucial for tumor cell growth, survival, and metastasis.[6][11] At higher concentrations, **AMG-208** can also inhibit other kinases, such as VEGF receptor 2 (VEGFR2).[7]

The binding of HGF to its receptor, c-Met, triggers a cascade of intracellular signaling events. Key pathways activated downstream of c-Met include the RAS/MAPK cascade, the PI3K/AKT

pathway, and the STAT pathway.[5][11] These pathways collectively drive cellular responses like proliferation, survival, migration, and invasion.[11] **AMG-208**'s inhibitory action on c-Met effectively blocks these oncogenic signals.





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